molecular formula C9H10FNO2 B8640310 2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

Cat. No.: B8640310
M. Wt: 183.18 g/mol
InChI Key: XXHOOSJWBBTRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium cyanoborohydride as a reducing agent in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted aromatic compounds with new functional groups replacing the fluoro or methoxy groups.

Scientific Research Applications

2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methoxyphenyl)ethanone
  • 2-Amino-1-(2-fluoro-phenyl)ethanone
  • 2-Amino-1-(2-methoxyphenyl)ethanone

Uniqueness

2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination can enhance its biological activity and chemical reactivity compared to similar compounds with only one of these substituents. The fluoro group can increase the compound’s metabolic stability, while the methoxy group can enhance its solubility and bioavailability.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-amino-1-(2-fluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10FNO2/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4H,5,11H2,1H3

InChI Key

XXHOOSJWBBTRLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-azido-1-(2-fluoro-4-methoxyphenyl)ethanone (4.80 g, 25.36 mmol) in 100 mL of tetrahydrofuran were added triphenylphosphine (6.65 g, 25.36 mmol) and p-toluenesulfonic acid (14.5 g, 76.11 mmol), followed by stirring at room temperature for 16 hrs.
Name
2-azido-1-(2-fluoro-4-methoxyphenyl)ethanone
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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